molecular formula C14H22FNO2S B4849851 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide

1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide

Cat. No. B4849851
M. Wt: 287.40 g/mol
InChI Key: XDGIFSVETSFVBJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule drug that has been recently developed for the treatment of B-cell malignancies.

Mechanism of Action

1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been shown to have a potent inhibitory effect on B-cell proliferation and survival in preclinical studies. It has also been shown to induce apoptosis (programmed cell death) in B-cells. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has a good pharmacokinetic profile, with high oral bioavailability and a long half-life, which makes it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide also has a good safety profile in preclinical studies, with no significant toxicity observed. However, one limitation of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide. One direction is to investigate its efficacy in combination with other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which is another key signaling pathway in B-cells. Another direction is to explore its potential use in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Furthermore, the development of more soluble formulations of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide may improve its bioavailability and efficacy in vivo.
Conclusion
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a promising small molecule drug that has shown potent inhibitory effects on B-cell proliferation and survival in preclinical studies. Its selectivity for BTK and good safety profile make it a promising drug candidate for further development in the treatment of B-cell malignancies. Further research is needed to explore its potential use in combination with other drugs and in other B-cell malignancies.

Scientific Research Applications

1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has shown promising results in inhibiting the growth and survival of B-cells, which are the cells responsible for the development and progression of these malignancies.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2S/c1-10(2)14(11(3)4)16-19(17,18)9-12-5-7-13(15)8-6-12/h5-8,10-11,14,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIFSVETSFVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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